

Alexa Fluor 546 for In Situ Hybridization: Application Notes and Protocols

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Compound of Interest

Compound Name: *Alexa Fluor 546*

Cat. No.: *B1263210*

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This document provides a detailed protocol for fluorescence in situ hybridization (FISH) using probes labeled with **Alexa Fluor 546**. It includes comprehensive application notes, a step-by-step experimental workflow, and quantitative data to enable researchers to effectively utilize this bright and photostable fluorophore for the precise detection of nucleic acid sequences within cellular and tissue samples.

Introduction to Alexa Fluor 546 in FISH

Alexa Fluor 546 is a bright, orange-fluorescent dye that serves as an excellent label for nucleic acid probes in FISH applications. Its spectral properties, including an excitation maximum at approximately 556 nm and an emission maximum at 573 nm, make it compatible with common laser lines and filter sets.^{[1][2]} Key advantages of using **Alexa Fluor 546** include its high quantum yield, exceptional photostability, and the pH-insensitive nature of its fluorescence, ensuring robust and reproducible results.^{[3][4]} These characteristics make it a superior alternative to traditional fluorophores such as tetramethylrhodamine (TRITC) and Cy3, offering brighter signals and allowing for longer exposure times during image acquisition.^{[3][5]}

Quantitative Data

The performance of a fluorophore in quantitative imaging applications is critical. The following tables summarize the key photophysical properties of **Alexa Fluor 546** and provide a comparison with other commonly used orange-fluorescent dyes.

Table 1: Photophysical Properties of **Alexa Fluor 546**

Property	Value	Reference
Excitation Maximum	556 nm	[1][6]
Emission Maximum	573 nm	[1][6]
Molar Extinction Coefficient	112,000 cm ⁻¹ M ⁻¹	[7][8]
Quantum Yield	0.79	[1]

Table 2: Comparison of **Alexa Fluor 546** with Other Common Fluorophores

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield	Relative Brightness	Relative Photostability
Alexa Fluor 546	556	573	112,000	0.79	High	High
Cy3	~550	~570	~150,000	~0.15	Moderate	Moderate
TRITC	~550	~575	~85,000	~0.20	Moderate	Low

Experimental Protocol: Alexa Fluor 546 FISH

This protocol provides a general framework for FISH on adherent cells or tissue sections. Optimization of specific steps, such as fixation, permeabilization, and hybridization conditions, may be required depending on the sample type and the specific probe used.

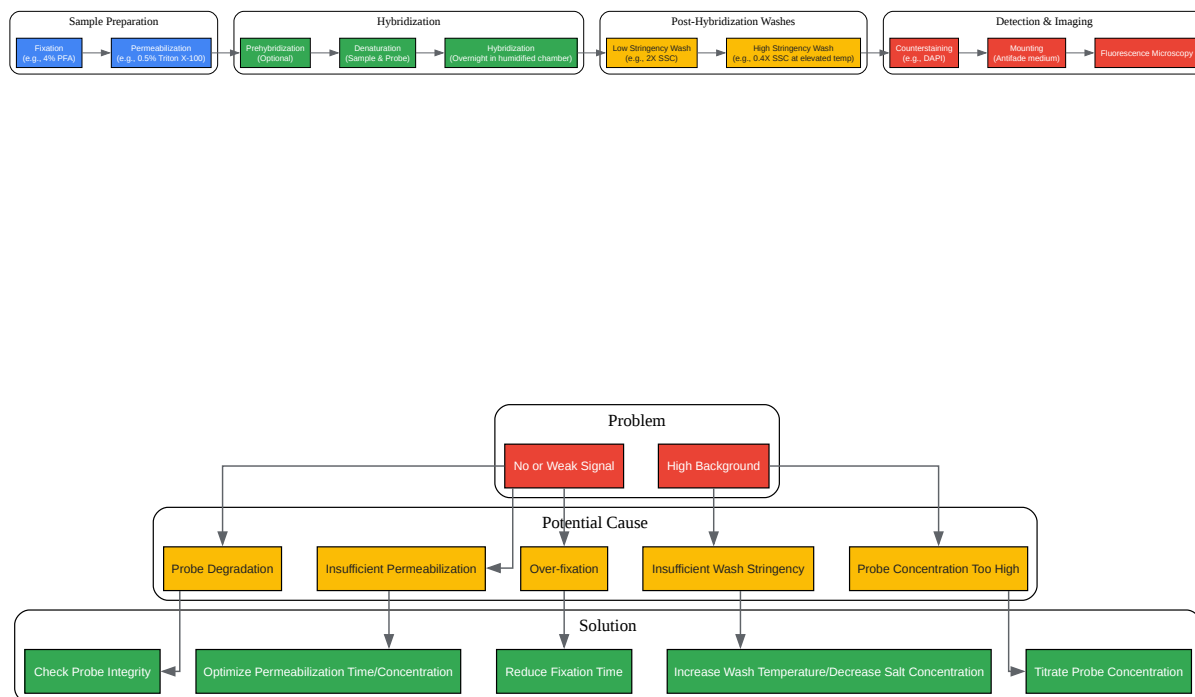
I. Materials and Reagents

- Fixation Solution: 4% Paraformaldehyde (PFA) in 1X Phosphate Buffered Saline (PBS)
- Permeabilization Solution: 0.5% Triton X-100 in 1X PBS

- Wash Buffer A: 2X Saline-Sodium Citrate (SSC)
- Wash Buffer B: 0.4X SSC with 0.3% NP-40
- Hybridization Buffer: (e.g., 50% formamide, 10% dextran sulfate, 2X SSC)
- **Alexa Fluor 546**-labeled probe
- DAPI (4',6-diamidino-2-phenylindole) counterstain
- Antifade Mounting Medium
- Nuclease-free water
- Ethanol series (70%, 85%, 100%)
- Coplin jars or staining dishes
- Humidified chamber
- Coverslips
- Fluorescence microscope with appropriate filter sets for **Alexa Fluor 546** and DAPI

II. Experimental Workflow

The following diagram illustrates the key steps in the **Alexa Fluor 546** FISH protocol.



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